2-bromo-5-phenylpyrimidine
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Overview
Description
2-Bromo-5-phenylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom at the second position and a phenyl group at the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are integral components of many pharmaceuticals and agrochemicals.
Biochemical Analysis
Biochemical Properties
For instance, some phenylpyrimidine derivatives exhibit potent biological activities, including inhibitory effects on certain cell lines
Cellular Effects
Related compounds, such as phenylpyrimidine derivatives, have been shown to exhibit potent biological activities, including inhibitory effects on certain cell lines . These compounds can influence cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of these substances can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Pyrimidine metabolism is a well-known biochemical pathway, and it’s possible that 2-bromo-5-phenylpyrimidine could interact with this pathway .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-phenylpyrimidine typically involves the bromination of 5-phenylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.
Major Products
Substitution: Formation of 2-amino-5-phenylpyrimidine, 2-thio-5-phenylpyrimidine, etc.
Coupling: Formation of biaryl compounds, styrenes, and alkynes.
Reduction: Formation of 5-phenylpyrimidine.
Scientific Research Applications
2-Bromo-5-phenylpyrimidine is used extensively in scientific research due to its versatility. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is a precursor for the synthesis of herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-bromo-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or blocking receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. The phenyl group enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-phenylpyrimidine
- 2-Iodo-5-phenylpyrimidine
- 2-Fluoro-5-phenylpyrimidine
Uniqueness
2-Bromo-5-phenylpyrimidine is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro and fluoro counterparts. The bromine atom also provides a good leaving group, facilitating various synthetic transformations.
Properties
CAS No. |
155079-14-4 |
---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.